Methyl 6-tert-butyl-2-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-TERT-BUTYL-2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-TERT-BUTYL-2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiazole and benzothiophene rings, followed by the introduction of the ethoxy and tert-butyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-TERT-BUTYL-2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
METHYL 6-TERT-BUTYL-2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 6-TERT-BUTYL-2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole and benzothiophene derivatives, such as:
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
METHYL 6-TERT-BUTYL-2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30N2O4S3 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H30N2O4S3/c1-6-31-15-8-10-17-19(12-15)34-24(26-17)32-13-20(28)27-22-21(23(29)30-5)16-9-7-14(25(2,3)4)11-18(16)33-22/h8,10,12,14H,6-7,9,11,13H2,1-5H3,(H,27,28) |
InChI Key |
KNBBNVWUIVOBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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